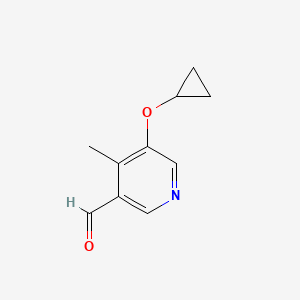
5-Cyclopropoxy-4-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropoxy-4-methylnicotinaldehyde: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 5-position and a methyl group at the 4-position of the nicotinaldehyde ring. This compound is primarily used in research and development settings and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: 5-Cyclopropoxy-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The cyclopropoxy and methyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the substituents introduced, various substituted derivatives of this compound can be formed
科学研究应用
Chemistry: 5-Cyclopropoxy-4-methylnicotinaldehyde is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: Research has shown that nicotinaldehyde derivatives can inhibit nicotinamidase enzymes, which are involved in various metabolic pathways . This makes this compound a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other specialty chemicals .
作用机制
The mechanism of action of 5-Cyclopropoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinamidase enzymes. By inhibiting these enzymes, the compound can disrupt metabolic pathways that rely on nicotinamide, leading to various biological effects . The exact molecular pathways and targets involved in its action are still under investigation, but its ability to inhibit enzyme activity is a key aspect of its mechanism .
相似化合物的比较
- 5-Methylnicotinaldehyde
- 5-Bromonicotinaldehyde
- 4-Methylnicotinaldehyde
- 5-O-Methylnicotinaldehyde
Comparison: Compared to other nicotinaldehyde derivatives, 5-Cyclopropoxy-4-methylnicotinaldehyde is unique due to the presence of the cyclopropoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
5-cyclopropyloxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-8(6-12)4-11-5-10(7)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI 键 |
UQIZUPONXHRBAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1C=O)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
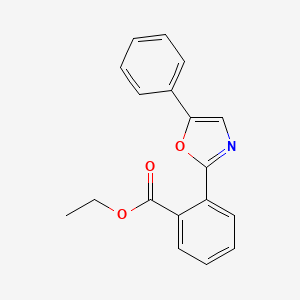
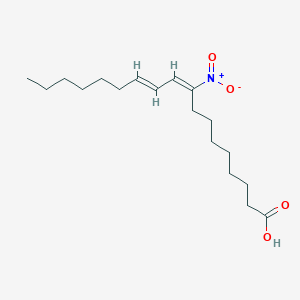
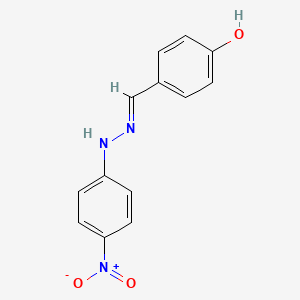
methyl}propanedinitrile](/img/structure/B14803493.png)
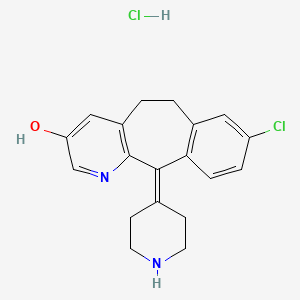
![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
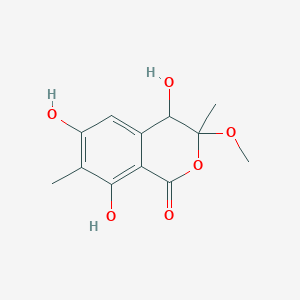

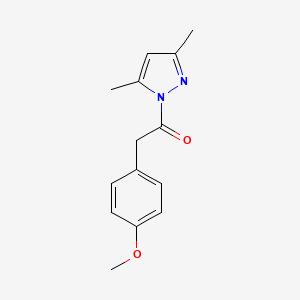
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
